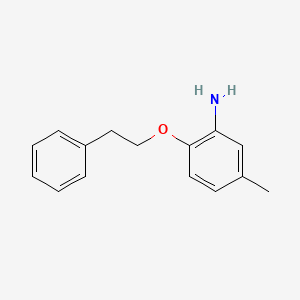

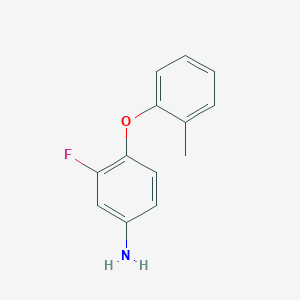

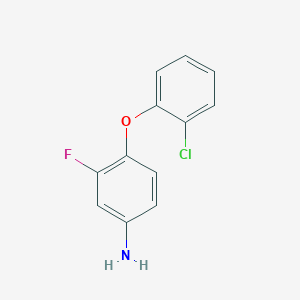

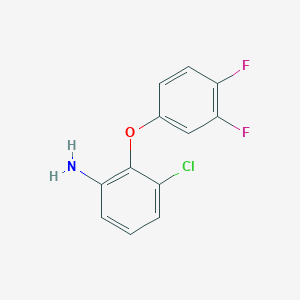

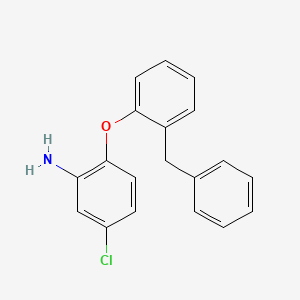

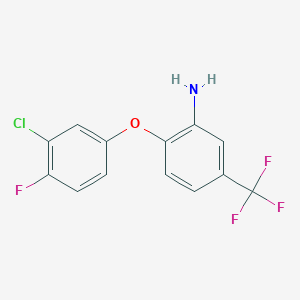

4-(2-Chlorophenoxy)-3-fluoroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves electrophilic amination, as seen in the case of 4-fluorophenol with diazenes, which results in the removal of the fluorine atom and the introduction of other groups . Another example is the synthesis of quinoxaline derivatives from 4-fluoroaniline, which demonstrates the reactivity of the fluoroaniline group and its potential for creating polyfunctionalized compounds . These methods could potentially be adapted for the synthesis of 4-(2-Chlorophenoxy)-3-fluoroaniline.

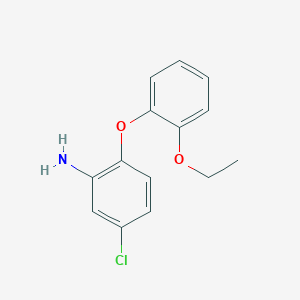

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be analyzed using techniques such as DFT calculations, as seen in the study of chlorophenyl and fluorophenyl compounds . These analyses help in understanding the electronic properties and reactivity of the compound. The presence of chloro and fluoro substituents can lead to weak interactions, such as hydrogen bonds and halogen interactions, which can influence the molecular packing and stability .

Chemical Reactions Analysis

The reactivity of chloro and fluoro groups in chemical reactions is well-documented. For instance, chlorophenols can be labeled and separated using HPLC-fluorescence determination . Fluorine-containing dienes, such as 3-chloro-4-fluorothiophene-1,1-dioxide, show high regioselectivity in Diels-Alder reactions . These insights suggest that this compound could participate in similar selective reactions due to the presence of reactive chloro and fluoro groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated anilines can be complex. For example, the thermal stability of 4-fluoroanilines can vary, and their decomposition products can be identified using spectroscopic methods . The crystal structure of halogenated anilines, such as 2,6-dibromo-3-chloro-4-fluoroaniline, reveals intra- and intermolecular interactions that could be present in this compound as well . These properties are crucial for understanding the behavior of the compound under different conditions and its potential applications.

Applications De Recherche Scientifique

Pharmaceutical Analysis

4-(2-Chlorophenoxy)-3-fluoroaniline is involved in pharmaceutical analysis. A study utilized 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde as a fluorogenic labeling reagent in HPLC separation of chlorophenols, including compounds related to this compound, for determining chlorocresol and chloroxylenol in pharmaceutical formulations (Gatti et al., 1997).

Antimicrobial Studies

A study synthesized derivatives of this compound, specifically thiazolidinone derivatives, for antimicrobial studies. The compounds showed potential as antimicrobial agents after undergoing various synthetic processes (Patel et al., 2009).

Quinoxaline Derivatives Synthesis

Research involving the synthesis of quinoxaline derivatives utilized this compound. This study focused on creating new quinoxaline derivatives with a unique substitution pattern, which can be significant in chemical research and potential medical applications (Maichrowski et al., 2013).

Metabolic Studies

The compound has been used in metabolic studies, like the investigation of its metabolism in rats using various spectroscopic techniques. This research helps in understanding how such compounds are metabolized in biological systems (Duckett et al., 2006).

Spectroscopy and Crystallography

It is also studied in the field of spectroscopy and crystallography. For example, studies on its thermal decomposition and crystal structure provide insights into its physical and chemical properties (Zakrzewska et al., 2001); (Betz, 2015).

Biofield Energy Treatment Studies

Interestingly, studies involving biofield energy treatments on this compound have been conducted to observe changes in its physical, thermal, and spectral properties (Trivedi et al., 2015).

Propriétés

IUPAC Name |

4-(2-chlorophenoxy)-3-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO/c13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)14/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOGKHVPQVPSJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine](/img/structure/B1328304.png)

![Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1328340.png)